2-Amino-4-(4-chlorobenzoyl)-5-cyano-6-morpholino-3-pyridyl cyanide
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Overview
Description
2-Amino-4-(4-chlorobenzoyl)-5-cyano-6-morpholino-3-pyridyl cyanide is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and morpholino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chlorobenzoyl)-5-cyano-6-morpholino-3-pyridyl cyanide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-amino-3-cyanopyridine in the presence of a base to form the intermediate product. This intermediate is then reacted with morpholine under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chlorobenzoyl)-5-cyano-6-morpholino-3-pyridyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
2-Amino-4-(4-chlorobenzoyl)-5-cyano-6-morpholino-3-pyridyl cyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chlorobenzoyl)-5-cyano-6-morpholino-3-pyridyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-Amino-4-(4-chlorobenzoyl)-5-cyano-6-morpholino-3-pyridyl cyanide has a unique combination of functional groups that confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H14ClN5O2 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-amino-4-(4-chlorobenzoyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C18H14ClN5O2/c19-12-3-1-11(2-4-12)16(25)15-13(9-20)17(22)23-18(14(15)10-21)24-5-7-26-8-6-24/h1-4H,5-8H2,(H2,22,23) |
InChI Key |
SUZKELWENSETGI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C(=N2)N)C#N)C(=O)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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